molecular formula C22H29N3O4S B2470077 2-(3-methylphenoxy)-N-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}acetamide CAS No. 1020981-03-6

2-(3-methylphenoxy)-N-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}acetamide

Cat. No.: B2470077
CAS No.: 1020981-03-6
M. Wt: 431.55
InChI Key: FROWZPORIPTQGX-UHFFFAOYSA-N
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Description

2-(3-methylphenoxy)-N-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a 3-methylphenoxy group, a 4-phenylpiperazin-1-yl group, and a sulfonylpropyl chain

Mechanism of Action

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, by binding to them. This binding can lead to the activation or blockade of these receptors

Biochemical Pathways

The alpha1-adrenergic receptors, when activated or blocked, can affect numerous biochemical pathways. These pathways are associated with various disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding its bioavailability. In silico docking and molecular dynamics simulations, along with ADME calculations, have been used to study these properties . .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with alpha1-adrenergic receptors. By interacting with these receptors, the compound can influence the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . It can also impact numerous neurodegenerative and psychiatric conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenoxy)-N-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}acetamide typically involves multiple steps:

    Formation of 3-methylphenoxyacetic acid: This can be achieved by reacting 3-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Preparation of 4-phenylpiperazine: This involves the reaction of phenylhydrazine with ethylene glycol in the presence of a catalyst.

    Sulfonylation: The 4-phenylpiperazine is then reacted with a sulfonyl chloride to introduce the sulfonyl group.

    Coupling Reaction: Finally, the 3-methylphenoxyacetic acid is coupled with the sulfonylated 4-phenylpiperazine using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenoxy)-N-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(3-methylphenoxy)-N-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to known pharmacologically active compounds.

    Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and targets.

    Chemical Biology: It serves as a tool compound to investigate the role of specific molecular interactions in biological systems.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chlorophenoxy)-N-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}acetamide
  • 2-(3-methoxyphenoxy)-N-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}acetamide
  • 2-(3-fluorophenoxy)-N-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}acetamide

Uniqueness

2-(3-methylphenoxy)-N-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}acetamide is unique due to the presence of the 3-methylphenoxy group, which may impart distinct physicochemical properties and biological activities compared to its analogs. The specific substitution pattern can influence the compound’s binding affinity, selectivity, and overall pharmacological profile.

Properties

IUPAC Name

2-(3-methylphenoxy)-N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S/c1-19-7-5-10-21(17-19)29-18-22(26)23-11-6-16-30(27,28)25-14-12-24(13-15-25)20-8-3-2-4-9-20/h2-5,7-10,17H,6,11-16,18H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FROWZPORIPTQGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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